molecular formula C7H2F4O B020433 2,4,5-trifluorobenzoyl Fluoride CAS No. 101513-67-1

2,4,5-trifluorobenzoyl Fluoride

Cat. No.: B020433
CAS No.: 101513-67-1
M. Wt: 178.08 g/mol
InChI Key: TXALMWNWYDSWQO-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzoyl fluoride is an acyl fluoride derivative characterized by a benzoyl group substituted with fluorine atoms at the 2-, 4-, and 5-positions of the aromatic ring. Acyl fluorides are typically less reactive than chlorides but exhibit higher thermal stability, making them valuable in specialized synthetic applications .

Properties

IUPAC Name

2,4,5-trifluorobenzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXALMWNWYDSWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key physical properties of 2,4,5-trifluorobenzoyl fluoride and its analogs are summarized in Table 1.

Table 1: Physical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
2,4,5-Trifluorobenzoyl chloride 88419-56-1 C₇H₂ClF₃O 194.54 1.53 85 (at 17 mmHg)
2,4,6-Trifluorobenzoyl chloride 79538-29-7 C₇H₂ClF₃O 194.53 1.484 Not reported
3-Chloro-2,4,5-trifluorobenzoyl fluoride 101513-69-3 C₇HClF₄O 220.53 Not reported Not reported
This compound* Not available C₇HF₄O ~178.09 (estimated) ~1.45 (estimated) Estimated <85 (at 17 mmHg)

*Estimated values based on molecular weight differences between benzoyl chloride (C₇H₅ClO, 140.57 g/mol) and benzoyl fluoride (C₇H₅FO, 122.11 g/mol).

Key Observations :

  • Molecular Weight : Replacing chlorine with fluorine reduces molecular weight by ~18.46 g/mol (e.g., 2,4,5-trifluorobenzoyl chloride vs. fluoride).
  • Density : Fluorides generally exhibit lower density than chlorides due to fluorine’s smaller atomic radius and lower atomic weight.
  • Boiling Point : Acyl fluorides typically have lower boiling points than chlorides due to weaker intermolecular forces .
Reactivity Comparison
  • Chlorides: Highly reactive in nucleophilic acyl substitution, widely used in synthesizing esters, amides, and selenoesters (e.g., selenoester J6-F2 in ).
  • Fluorides : Less reactive but preferred in moisture-sensitive reactions due to slower hydrolysis. 3-Chloro-2,4,5-trifluorobenzoyl fluoride (CAS 101513-69-3) is utilized in niche pharmaceutical intermediates .

Table 2: Market and Application Profiles

Compound Primary Applications Market Presence (2025)
2,4,5-Trifluorobenzoyl chloride Pharmaceutical intermediates, agrochemicals Global market, key suppliers in Asia and Europe
2,4,6-Trifluorobenzoyl chloride Specialty polymers, liquid crystals Regional dominance in North America
3-Chloro-2,4,5-trifluorobenzoyl fluoride High-value fluorinated APIs Limited to niche chemical suppliers

Key Findings :

  • The chloride derivatives dominate industrial applications due to cost-effectiveness and ease of synthesis.
  • Fluorides are reserved for high-precision applications, such as fluorinated drug candidates .

Preparation Methods

Reaction Mechanism and Conditions

The predominant method involves nucleophilic aromatic substitution (SNAr) of chlorine atoms in 2,4-dichloro-5-fluorobenzoyl chloride using KF as the fluorinating agent. The reaction proceeds in a polar aprotic solvent, typically sulfolane (tetramethylene sulfone), at elevated temperatures (140–150°C) over 15–20 hours. A phase-transfer catalyst, such as tetraphenylphosphonium bromide or hexadecyl trimethyl ammonium bromide, enhances reactivity by facilitating fluoride ion transfer into the organic phase.

Key Reaction:

C7H2Cl2FCOCl+2KFSulfolane, 140–150CC7H2F3COF+2KCl\text{C}7\text{H}2\text{Cl}2\text{F}\text{COCl} + 2\text{KF} \xrightarrow{\text{Sulfolane, 140–150}^\circ\text{C}} \text{C}7\text{H}2\text{F}3\text{COF} + 2\text{KCl}

Optimization and Yield

In a representative procedure, 116 g of 2,4-dichloro-5-fluorobenzoyl chloride reacts with 100 g KF in 464 g sulfolane and 5 g tetraphenylphosphonium bromide at 140–150°C for 20 hours, yielding 70.8 g (78%) of 2,4,5-trifluorobenzoyl fluoride. Scaling this method under controlled conditions (e.g., 140°C, 15 hours) improves purity to >99% gas chromatography (GC) area/area (A/A%) with an 82% yield.

Chlorination and Subsequent Fluorination of 2,4,5-Trifluorobenzoic Acid Derivatives

Synthesis via Benzoic Acid Intermediates

An alternative route begins with 2,4,5-trifluorobenzoic acid, which undergoes chlorination using chlorosulfonic acid or oleum under pressure at 160–260°C. The resulting 2,4,5-trifluoro-3-chlorobenzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the corresponding acyl chloride, followed by fluorination with hydrofluoric acid (HF) or KF.

Key Steps:

  • Chlorination:

    C7H3F3COOH+Cl2Chlorosulfonic acidC7H2ClF3COOH\text{C}_7\text{H}_3\text{F}_3\text{COOH} + \text{Cl}_2 \xrightarrow{\text{Chlorosulfonic acid}} \text{C}_7\text{H}_2\text{ClF}_3\text{COOH}
  • Acyl Chloride Formation:

    C7H2ClF3COOH+SOCl2C7H2ClF3COCl\text{C}_7\text{H}_2\text{ClF}_3\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_2\text{ClF}_3\text{COCl}
  • Fluorination:

    C7H2ClF3COCl+KFC7H2F3COF+KCl\text{C}_7\text{H}_2\text{ClF}_3\text{COCl} + \text{KF} \rightarrow \text{C}_7\text{H}_2\text{F}_3\text{COF} + \text{KCl}

Challenges and Yield Considerations

This method suffers from side reactions, such as dichlorination (forming 2,4,5-trifluoro-3,6-dichlorobenzoic acid), necessitating fractional distillation for purification. Reported yields are lower (60–70%) compared to direct fluorination, with additional steps increasing complexity and cost.

Nitrile-Based Pathways

Fluorination of 2,4-Dichloro-5-Fluorobenzonitrile

A less common approach involves fluorinating 2,4-dichloro-5-fluorobenzonitrile with KF or tetraalkylammonium fluorides in solvents like N-methylpyrrolidone (NMP) at 160–190°C. The resulting 2,4,5-trifluorobenzonitrile is hydrolyzed to the carboxylic acid and converted to the acyl fluoride via thionyl chloride and HF.

Key Reaction:

C7H2Cl2FCN+2KFC7H2F3CNHydrolysisC7H2F3COOHHFC7H2F3COF\text{C}7\text{H}2\text{Cl}2\text{F}\text{CN} + 2\text{KF} \rightarrow \text{C}7\text{H}2\text{F}3\text{CN} \xrightarrow{\text{Hydrolysis}} \text{C}7\text{H}2\text{F}3\text{COOH} \xrightarrow{\text{HF}} \text{C}7\text{H}2\text{F}3\text{COF}

Limitations

This multi-step process achieves moderate yields (65–70%) but requires rigorous control over hydrolysis and fluorination conditions to avoid byproducts.

Comparative Analysis of Methods

Parameter Direct Fluorination Chlorination-Fluorination Nitrile Pathway
Starting Material 2,4-Dichloro-5-fluorobenzoyl chloride2,4,5-Trifluorobenzoic acid2,4-Dichloro-5-fluorobenzonitrile
Reaction Steps 133
Catalyst Tetraphenylphosphonium bromideNonePhase-transfer catalyst
Solvent SulfolaneChlorosulfonic acidNMP
Temperature Range 140–150°C160–260°C160–190°C
Yield 78–82%60–70%65–70%
Purity (GC A/A%) >99%90–95%85–90%

Industrial Applications and Scalability

Direct fluorination is favored industrially due to its simplicity, high yield, and scalability. Sulfolane’s high boiling point (285°C) enables reflux conditions without solvent loss, while KF’s low cost and minimal toxicity align with green chemistry principles. In contrast, chlorination-fluorination routes are less viable due to corrosive reagents (e.g., chlorosulfonic acid) and energy-intensive steps .

Q & A

What are the established synthetic routes for 2,4,5-trifluorobenzoyl fluoride, and how are reaction conditions optimized?

Answer:
The compound is synthesized via nucleophilic acyl substitution, typically reacting ethyl 3-ethoxyacrylate with 2,4,5-trifluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key optimizations include:

  • Temperature: Maintained between 0–25°C to suppress side reactions.
  • Solvent selection: Polar aprotic solvents like dichloromethane enhance reactivity, while THF improves solubility.
  • Stoichiometry: A 1.2:1 molar ratio of base to acyl chloride ensures complete neutralization.
    Yields >85% are achievable under anhydrous conditions with slow reagent addition to manage exothermicity .

What analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer:

  • ¹⁹F/¹H NMR spectroscopy: Resolves fluorine substitution patterns (e.g., δ -110 to -125 ppm for aromatic F) and confirms structural integrity.
  • GC-MS: Detects impurities using its low boiling point (~77°C) and characteristic fragmentation (m/z 194 for [M]⁺) .
  • Elemental analysis: Validates C:H:F:Cl ratios (theoretical: C 43.2%, H 1.0%, F 29.3%, Cl 18.2%).
    Discrepancies in melting points (e.g., 123–124°C vs. 287.5–293.5°C in analogs) require DSC for phase analysis .

How can researchers resolve conflicting data regarding the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Contradictory reports (e.g., aryl vs. acyl substitution dominance) arise from solvent polarity and electronic effects. Methodological approaches include:

  • Solvent screening: Compare kinetics in DMF (polar) vs. toluene (nonpolar) using ¹⁹F NMR to track intermediates.
  • Hammett studies: Correlate substituent effects (σ values) with reaction rates to identify mechanistic pathways.
    Recent findings show electron-withdrawing groups favor acyl substitution, while steric hindrance promotes aryl displacement .

What experimental approaches elucidate the anticancer mechanisms of this compound derivatives?

Answer:
Derivatives like (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate induce apoptosis via:

  • Flow cytometry: Annexin V/PI staining quantifies early/late apoptotic cells.
  • Western blotting: Detects caspase-3 cleavage and cyclin D1 downregulation.
  • Molecular docking: Predicts CDK4/6 kinase binding, validated by IC₅₀ measurements (e.g., 2.3 μM in MCF-7 cells) .

How can trace fluoride byproducts be quantified during this compound synthesis?

Answer:

  • Ion chromatography (IC): Suppressed conductivity detection achieves 0.1 ppm F⁻ sensitivity. Matrix-matched calibration compensates for reaction media interference.
  • Fluoride-ion-selective electrodes: Enable real-time monitoring but require pH adjustment (5.5–6.5) for accuracy.
    IC remains gold standard for complex mixtures .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE: Nitrile gloves, face shields, and fume hoods mandatory.
  • Storage: Sealed amber vials at -20°C under nitrogen to prevent hydrolysis.
  • Spill management: Neutralize with NaHCO₃ slurry; avoid aqueous rinses to limit HF formation .

What strategies enhance the regioselectivity of fluorination in this compound derivatives?

Answer:

  • Directed ortho-metalation (DoM): TMP bases direct electrophilic fluorination (Selectfluor®) to meta/para positions.
  • DFT modeling: Predicts transition-state energies to prioritize fluorination sites.
    Bulkier substituents (e.g., tert-butyl) shift selectivity toward meta-fluorination by 15–20% .

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